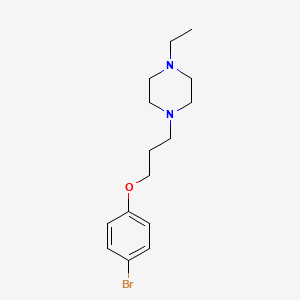
2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine
Übersicht
Beschreibung
“2-(4-bromo-2-chlorophenoxy)acetic acid” is a chemical compound with the CAS Number: 77228-67-2 . It has a molecular weight of 265.49 . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for “2-(4-bromo-2-chlorophenoxy)acetic acid” is (4-bromo-2-chlorophenoxy)acetic acid . The InChI code for this compound is 1S/C8H6BrClO3/c9-5-1-2-7 (6 (10)3-5)13-4-8 (11)12/h1-3H,4H2, (H,11,12) .Physical And Chemical Properties Analysis
The physical form of “2-(4-bromo-2-chlorophenoxy)acetic acid” is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
The chemical compound 2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine is structurally related to phenethylamine derivatives, which have been studied for their synthesis and use as internal standards in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) assays. For example, Xu and Chen (2006) described the synthesis of a series of deuterium-labeled phenethylamine derivatives for use as internal standards in GC-MS, highlighting the importance of these compounds in analytical methodologies (Ya-Zhu Xu & Chinpiao Chen, 2006).
Metabolic Studies
Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provides insights into the metabolic pathways and potential toxicological profiles of structurally similar substances. For instance, Carmo et al. (2005) investigated the metabolism of 2C-B in various species, including humans, to understand its metabolic pathways and potential toxic effects, which could be relevant for compounds with similar structures (H. Carmo et al., 2005).
Pharmacological and Toxicological Research
The pharmacological and toxicological properties of related phenethylamines have been studied to assess their effects and safety profiles. Such research can provide a foundation for understanding the potential biological activities of 2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine. Kanamori et al. (2002) explored the in vivo metabolism of 2C-B in rats, identifying various metabolites and suggesting metabolic pathways that could be relevant for related compounds (T. Kanamori et al., 2002).
Chemical Synthesis and Method Development
The synthesis of novel chemical entities and the development of new synthetic methodologies are critical areas of research in chemistry. Studies on related compounds, such as the development of chiral palladacycles for asymmetric reactions, can inform synthetic strategies for 2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine and its derivatives. Yap et al. (2014) reported the synthesis of a novel amine ligand and its application in asymmetric hydrophosphination reactions, demonstrating the potential for innovative chemical synthesis approaches (J. S. Yap et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKRETJZRQERIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N,N-dimethylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Proline, 1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-2-methyl-](/img/structure/B3070157.png)


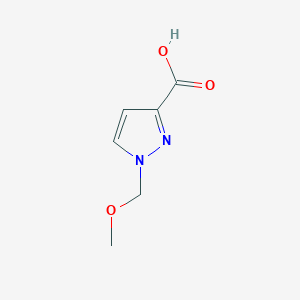
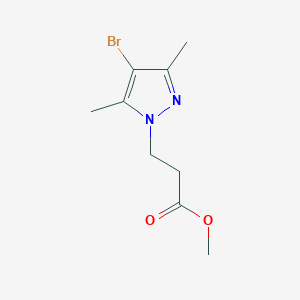
![4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070218.png)
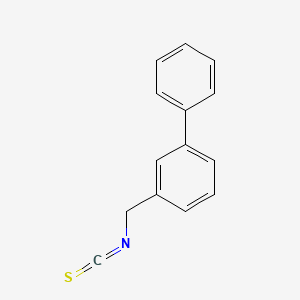
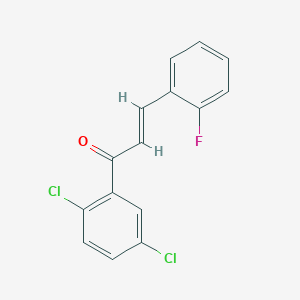
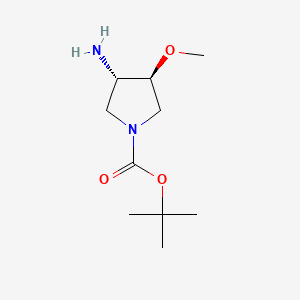
![2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B3070251.png)
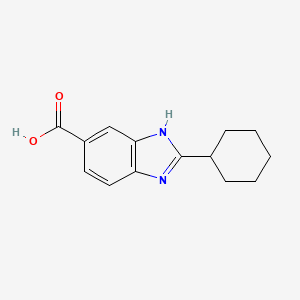
![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)
